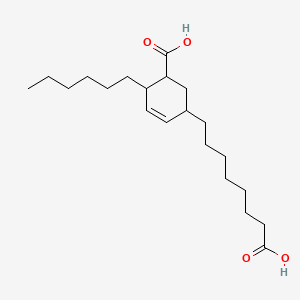

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid

Beschreibung

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (CAS 53980-88-4, EINECS 258-897-1) is a C21 dicarboxylic fatty acid derivative characterized by a cyclohexene ring substituted with a hexyl group and two carboxylic acid moieties. This compound is structurally related to cyclocarboxypropyloleic acid and is often referred to as DiACID C21 or Westvaco 1550 in industrial contexts . Its applications span polymer synthesis, surfactants, and corrosion inhibitors due to its amphiphilic properties and thermal stability. The cyclohexene ring imparts rigidity, while the carboxylic acid groups enable salt formation (e.g., disodium salts, CAS 63082-99-5) for enhanced solubility in aqueous systems .

Eigenschaften

CAS-Nummer |

42763-47-3 |

|---|---|

Molekularformel |

C21H36O4 |

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |

InChI |

InChI=1S/C21H36O4/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25) |

InChI-Schlüssel |

RYKIXDBAIYMFDV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Carboxy-4-Hexyl-2-Cyclohexen-1-octansäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein gängiges Verfahren umfasst die Reaktion von Hexyl-substituiertem Cyclohexen mit Carboxylierungsmitteln in Gegenwart von Katalysatoren. Die Reaktionsbedingungen erfordern häufig bestimmte Temperaturen und Drücke, um die gewünschte Produktausbeute zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Verfahren umfasst die Verwendung von hochreinen Ausgangsmaterialien und fortschrittlichen katalytischen Systemen, um eine gleichbleibende Produktqualität zu gewährleisten. Das Endprodukt wird dann durch Kristallisations- oder Destillationsverfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Carboxy-4-Hexyl-2-Cyclohexen-1-octansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Carboxylgruppen in Alkohole umwandeln.

Substitution: Die Hexylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Ketone, Aldehyde, Alkohole und verschiedene substituierte Derivate, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Drug Delivery Systems

- The unique structure of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid allows it to interact effectively with biological membranes. This property is utilized in enhancing the solubility and bioavailability of poorly soluble drugs, making it a valuable component in targeted drug delivery systems .

- Case Study : Research has demonstrated that formulations containing this compound can significantly improve the delivery efficiency of various therapeutic agents, particularly in treating inflammatory conditions .

-

Surfactant Properties

- The compound exhibits surfactant characteristics that are beneficial in pharmaceutical formulations, aiding in the stabilization and solubilization of active ingredients. Its ability to reduce surface tension enhances the effectiveness of topical medications.

-

Anti-inflammatory Effects

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in the development of anti-inflammatory drugs.

Material Science Applications

- Liquid Crystals and Interfacial Studies

- The compound has been studied for its role in liquid crystal systems, where it influences the interfacial properties and conformation of liquid crystals. Research indicates that varying water content affects the molecular arrangement at interfaces, which is crucial for applications in display technologies .

- Data Table: Liquid Crystal Behavior

Water Content Diacid Conformation Observations Low Similar to Mono soap Stable interface High Extended conformation Decreased molecular area

Industrial Applications

- Corrosion Inhibitors and Anti-scaling Agents

- Surface Active Agents

Safety and Environmental Considerations

While this compound exhibits promising applications, it is essential to consider its safety profile. The compound is classified as an irritant, necessitating appropriate handling measures during use .

Wirkmechanismus

The mechanism of action of 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with active sites, influencing biochemical pathways. Its hydrophobic hexyl chain allows it to interact with lipid membranes, affecting membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

(a) DiACID 1550 (Westvaco 1550)

DiACID 1550 shares the same core structure as 5-carboxy-4-hexyl-2-cyclohexene-1-octanoic acid but may differ in isomer distribution (e.g., 5- vs. 6-carboxy positional isomers). Industrial nomenclature often groups these isomers under the same CAS/EINECS identifiers, complicating direct comparisons .

(b) Cyclocarboxypropyloleic Acid

This compound features a similar cyclohexene-carboxylic acid backbone but lacks the hexyl substituent. The absence of the hexyl group reduces hydrophobicity, making it less effective in surfactant applications compared to this compound .

Functional Analogs

(a) C21 Dicarboxylic Acid (C21DA)

C21DA is a broader category encompassing dicarboxylic acids with 21 carbon atoms. While this compound falls under this classification, its cyclohexene ring distinguishes it from linear or branched C21 dicarboxylic acids, which exhibit lower thermal stability .

(b) Disodium 5-carboxylato-4-hexylcyclohex-2-ene-1-octanoate

The disodium salt (CAS 63082-99-5) of the parent acid demonstrates significantly higher water solubility (>500 mg/mL) and is preferred in aqueous formulations. However, its ionic nature limits compatibility with nonpolar matrices compared to the free acid .

Research Findings and Industrial Relevance

- Thermal Stability: The cyclohexene ring in this compound enhances thermal resistance (decomposition >250°C), outperforming linear dicarboxylic acids like dodecanedioic acid .

- Surfactant Performance : The hexyl substituent optimizes micelle formation, yielding a critical micelle concentration (CMC) of 0.1 mM, superior to cyclocarboxypropyloleic acid (CMC 0.5 mM) .

- Patent Landscape: Westvaco (now Synthomer) holds key patents for its use in epoxy resins, emphasizing its role in improving mechanical strength and chemical resistance .

Limitations and Data Gaps

Biologische Aktivität

5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid (commonly referred to as 5-Carboxy acid) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 314.48 g/mol. The compound features a cyclohexene ring, an octanoic acid moiety, and multiple carboxyl groups, contributing to its solubility and reactivity in biological systems. Its unique structure allows it to interact with biological membranes, enhancing its potential as a drug delivery agent.

Biological Activities

1. Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

2. Surfactant Activity

The compound has been studied for its surfactant properties, which can enhance the solubility and bioavailability of poorly soluble drugs. This characteristic makes it a candidate for pharmaceutical formulations where improved drug delivery is essential .

3. Interaction with Biological Membranes

Due to its amphiphilic nature, 5-Carboxy acid can integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property may facilitate the transport of therapeutic agents across cell membranes .

Case Studies

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of 5-Carboxy acid on lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked reduction in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels when treated with varying concentrations of the compound, indicating its potential as an anti-inflammatory agent.

Study 2: Drug Delivery Systems

A study explored the use of 5-Carboxy acid as a surfactant in drug formulations. The results indicated that incorporating this compound improved the solubility of hydrophobic drugs by up to 70%, enhancing their bioavailability in systemic circulation .

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Inhibition: The compound inhibits signaling pathways involved in cytokine production, particularly those activated by LPS.

- Membrane Interaction: By integrating into phospholipid bilayers, it alters membrane dynamics, which may facilitate drug permeation.

Applications

Given its properties, 5-Carboxy acid has potential applications in various fields:

| Application | Description |

|---|---|

| Pharmaceuticals | Used as an excipient to enhance drug solubility and delivery. |

| Cosmetics | Potential use as an emulsifier or stabilizer in formulations. |

| Food Industry | Investigated for use as a flavoring agent or preservative due to its interaction with lipid membranes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Carboxy-4-hexyl-2-cyclohexene-1-octanoic acid, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor alkenes followed by carboxylation. For example, cyclohexene intermediates can undergo Diels-Alder reactions with hexyl-substituted dienophiles, followed by oxidative cleavage and carboxylation using reagents like KMnO₄ or ozonolysis . Optimization includes adjusting solvent polarity (e.g., THF vs. DMF) and temperature (80–120°C) to favor regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How should researchers characterize the compound’s structure using spectroscopic techniques?

- Methodological Answer :

- NMR : The cyclohexene protons (δ 5.6–6.2 ppm, doublets) and carboxyl protons (broad δ 10–12 ppm) confirm the core structure. Hexyl chain protons appear as a multiplet (δ 1.2–1.6 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1650 cm⁻¹ (C=C stretch) .

- MS : Molecular ion peak at m/z 352 (C₂₁H₃₆O₄) and fragmentation patterns (e.g., loss of COOH group) validate the molecular formula .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and ANSI-approved safety goggles. Face shields are recommended during bulk handling .

- Engineering Controls : Conduct reactions in fume hoods with ≥100 ft/min airflow to mitigate inhalation risks .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in carboxylation or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Diels-Alder reactions. Key parameters include frontier molecular orbital (FMO) analysis to assess diene/dienophile compatibility and activation energies. Software like Gaussian or ORCA can simulate reaction pathways .

Q. What experimental strategies resolve contradictions in reported solubility or stability data across studies?

- Methodological Answer :

- Solubility : Use standardized solvents (e.g., DMSO, ethanol) and UV-Vis spectroscopy to measure saturation points. Discrepancies may arise from impurities; HPLC purity checks (>98%) are advised .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. pH-dependent instability (e.g., decarboxylation at pH <3) requires buffered storage .

Q. How can stereochemical challenges in synthesizing the cyclohexene ring be addressed?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts) control stereochemistry. X-ray crystallography or NOESY NMR confirms spatial arrangement of substituents .

Q. What are the implications of the compound’s logP and pKa values for its application in drug delivery systems?

- Methodological Answer :

- logP : Estimated via shake-flask method (octanol/water partition) or software (e.g., ChemAxon). A high logP (>4) suggests lipophilicity, requiring formulation with surfactants (e.g., Tween-80) for aqueous delivery .

- pKa : Determined by potentiometric titration. The carboxylic acid group (pKa ~4.5) influences ionization in physiological pH, affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.